2-(N-Butylanilino)ethanol

Description

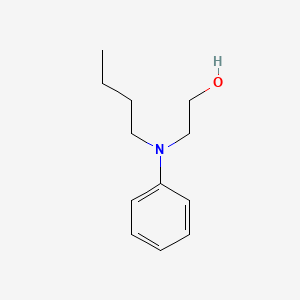

2-(N-Butylanilino)ethanol (CAS 3046-94-4) is an ethanolamine derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. Structurally, it consists of a phenyl group substituted with a butylalkyl chain and a hydroxyethyl moiety. Key physical properties include a boiling point of 310.6°C, a density of 1.012 g/cm³, and a vapor pressure of 0.000255 mmHg at 25°C . This compound is commonly used as an intermediate in pharmaceutical synthesis and organic reactions due to its dual functional groups (amine and alcohol), which enable diverse chemical modifications .

Properties

IUPAC Name |

2-(N-butylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-9-13(10-11-14)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRRSCWLXKOMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062811 | |

| Record name | Ethanol, 2-(butylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3046-94-4 | |

| Record name | 2-(Butylphenylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3046-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(butylphenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003046944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(butylphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(butylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-butylanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-(butylphenylamino)- can be achieved through various methods. One common approach involves the reaction of butylamine with phenylacetaldehyde in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of ethanol, 2-(butylphenylamino)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as distillation and recrystallization, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(N-Butylanilino)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(N-Butylanilino)ethanol is primarily used in research to study its potential in drug development and as a catalyst in organic synthesis. It has shown promise in various fields, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2-(butylphenylamino)- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

2-(N-Ethylanilino)ethanol (CAS 92-50-2)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Properties : Melting point = 36–38°C , density = 1.02 g/cm³

- Comparison : The ethyl substituent reduces steric bulk and hydrophobicity compared to the butyl group, lowering the molecular weight by ~28 g/mol. This shorter chain may enhance solubility in polar solvents but diminish lipid membrane permeability .

2-(N-Methylanilino)ethanol (CAS 93-90-3)

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.2 g/mol

- Key Properties: Limited data on melting/boiling points, but the methyl group further reduces steric hindrance.

- Comparison : The methyl analog is the smallest in this series, offering higher reactivity in nucleophilic substitutions due to reduced steric shielding of the amine group .

Dialkylaminoethanol Derivatives

2-(Dibutylamino)ethanol (CAS 102-81-8)

- Molecular Formula: C₁₀H₂₃NO

- Molecular Weight : 173.3 g/mol

- Key Properties : Melting point = -70°C , liquid at room temperature.

- Comparison : The absence of an aromatic ring and presence of two butyl groups result in significantly lower melting points and higher flexibility. This makes it suitable for industrial applications (e.g., corrosion inhibitors) rather than pharmaceutical synthesis .

Substituted Anilinoethanol Derivatives

2-(2-Nitroanilino)ethanol (CAS 4926-55-0)

- Molecular Formula : C₈H₁₀N₂O₃

- Molecular Weight : 182.18 g/mol

- Key Properties: No melting/boiling data, but the nitro group introduces strong electron-withdrawing effects.

- Comparison: The nitro substituent on the aromatic ring enhances electrophilic reactivity, making this compound useful in azo-dye synthesis. However, it may also increase toxicity compared to non-nitrated analogs .

2-(N-Ethyl-p-nitrosoanilino)ethanol (CAS 205-216-0)

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Comparison: The nitroso group enables unique applications in oxidation-reduction reactions, unlike the inert butyl group in 2-(N-Butylanilino)ethanol .

Key Research Findings

Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity and molecular weight, which can enhance lipid solubility but reduce aqueous solubility. This trade-off influences applications in drug delivery or surfactant design .

Functional Group Effects : Electron-withdrawing groups (e.g., nitro, nitroso) alter electronic properties and reactivity, enabling specialized uses in catalysis or dye chemistry .

Safety Profile: Limited toxicological data exist for this compound, but analogs like 2-(2-Nitroanilino)ethanol require precautions (e.g., avoiding inhalation) due to uncharacterized hazards .

Biological Activity

2-(N-Butylanilino)ethanol, a compound with the CAS number 3046-94-4, has garnered attention in recent biochemical research for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Enzyme Interaction

this compound primarily exerts its biological effects through interactions with specific enzymes. It has been observed to inhibit the activity of certain metabolic enzymes, which can lead to significant alterations in metabolic pathways. The compound binds to the active sites or allosteric sites of these enzymes, preventing substrate access and altering enzyme conformation, thereby reducing catalytic activity.

Cellular Effects

At the cellular level, this compound influences various signaling pathways and gene expression. It can modulate the activity of proteins involved in cell signaling, leading to altered cellular responses. Additionally, it interacts with transcription factors, impacting gene expression and potentially disrupting normal cellular metabolism by inhibiting metabolic enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption through various routes such as the skin, lungs, and gastrointestinal tract. Once absorbed, it is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. The compound undergoes phase I and phase II metabolic reactions involving oxidation and conjugation processes facilitated by cytochrome P450 enzymes.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Low doses may exhibit minimal adverse effects, while higher doses can lead to significant toxicity. In animal models, high doses have been associated with organ damage and disruption of metabolic processes. Understanding these dosage effects is crucial for determining safe exposure levels and potential therapeutic applications.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of ethanol extracts containing this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using conventional microbiological techniques. Notably, the compound exhibited strong antimicrobial activity against Staphylococcus aureus MRSA and Enterococcus faecium, indicating its potential as a candidate for developing novel antimicrobial agents .

Anti-Biofilm Activity

In addition to its antimicrobial properties, this compound demonstrated significant anti-biofilm activity. The compound effectively inhibited biofilm formation in modified environments designed to promote bacterial growth. This property is particularly valuable in clinical settings where biofilm-related infections pose a significant challenge .

The biochemical properties of this compound are characterized by its ability to interact with various biomolecules. It can form complexes with metal ions, influencing their bioavailability and reactivity in biochemical processes. Such interactions are critical for understanding how this compound can modulate enzymatic activities and cellular functions.

Summary Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.